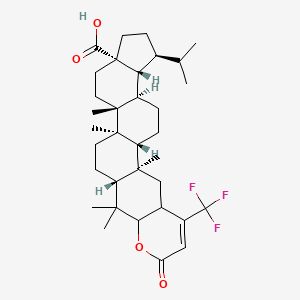

Anticancer agent 201

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H49F3O4 |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

(1R,2R,11R,14R,15R,18S,21S,22R,23R)-2,10,10,14,15-pentamethyl-7-oxo-21-propan-2-yl-5-(trifluoromethyl)-8-oxahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacos-5-ene-18-carboxylic acid |

InChI |

InChI=1S/C34H49F3O4/c1-18(2)19-10-13-33(28(39)40)15-14-31(6)21(26(19)33)8-9-24-30(5)17-20-22(34(35,36)37)16-25(38)41-27(20)29(3,4)23(30)11-12-32(24,31)7/h16,18-21,23-24,26-27H,8-15,17H2,1-7H3,(H,39,40)/t19-,20?,21+,23-,24+,26+,27?,30-,31+,32+,33-/m0/s1 |

InChI Key |

MKNAHZPJSZTVHV-LLAYSOCRSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6C(C5(C)C)OC(=O)C=C6C(F)(F)F)C)C)C(=O)O |

Canonical SMILES |

CC(C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6C(C5(C)C)OC(=O)C=C6C(F)(F)F)C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Anticancer Agent 201: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Anticancer agent 201, also identified as compound 2f, has emerged as a potent cytotoxic agent against various tumor cell lines. Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by the activation of key executioner caspases, cleavage of essential cellular proteins, and a significant reduction in anti-apoptotic protein expression. Furthermore, this compound has been shown to impede cell cycle progression, leading to an arrest in the G0/G1 phase. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanism of Action: Induction of Mitochondrial Apoptosis

This compound exerts its cytotoxic effects primarily by triggering the intrinsic pathway of apoptosis, a programmed cell death mechanism orchestrated by the mitochondria. This process is initiated by a variety of intracellular stresses and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.

The key molecular events in the mechanism of action of this compound include:

-

Downregulation of Anti-Apoptotic Proteins: The agent significantly reduces the expression of Bcl-2 and Bcl-xL, two prominent anti-apoptotic proteins of the Bcl-2 family.[1] These proteins normally function to preserve the integrity of the mitochondrial outer membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The decrease in Bcl-2 and Bcl-xL leads to a loss of mitochondrial membrane potential.[1] This destabilization results in the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: Through these pores, cytochrome c, a crucial component of the electron transport chain, is released from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.

-

Execution of Apoptosis: Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1] Cleavage of PARP by caspase-3 renders it inactive, preventing DNA repair and facilitating cell death.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | T-cell lymphoblast-like leukemia | Low micromolar range |

| Various other tumor cell lines | - | Low micromolar range |

Data represents the concentration of this compound required to inhibit the growth of 50% of the cell population.[1]

Table 2: Effect of this compound on Mitochondrial Membrane Potential in CCRF-CEM Cells

| Concentration (µM) | Duration (hours) | Effect on Mitochondrial Membrane Potential |

| 3.5 | 24 | Dose-dependent decrease |

| 17.5 | 24 | Dose-dependent decrease |

Measurements indicate a disruption of mitochondrial integrity upon treatment.[1]

Table 3: Cell Cycle Analysis of CCRF-CEM Cells Treated with this compound

| Treatment Condition | Effect on Cell Cycle |

| This compound | Arrest or slowdown in G0/G1 phase |

| This compound | Reduction in the proportion of S phase cells |

This data suggests that this compound inhibits cell proliferation by halting the cell cycle at the G0/G1 checkpoint.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

In Vitro Cytotoxicity Assay (MTS Assay)

-

Cell Seeding: Cancer cells (e.g., CCRF-CEM) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a defined time.

-

Cell Harvesting: Adherent cells are detached using trypsin, and suspension cells are collected by centrifugation.

-

Washing: Cells are washed with cold PBS.

-

Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

-

Cell Treatment: Cells are treated with this compound as described above.

-

JC-1 Staining: The culture medium is replaced with medium containing JC-1 dye, a cationic dye that accumulates in mitochondria in a potential-dependent manner.

-

Incubation: Cells are incubated at 37°C in a CO2 incubator.

-

Washing: Cells are washed with PBS to remove excess dye.

-

Analysis: The fluorescence is measured using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested as previously described.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Cell Lysis: Treated and untreated cells are lysed in a buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bcl-xL, Caspase-3, PARP, and a loading control like β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Visualizations

Signaling Pathway of this compound

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating the mechanism of action of this compound.

References

Discovery and Synthesis of the Anticancer Agent ONC201: A Technical Guide

Introduction

ONC201, also known as dordaviprone, is a pioneering, orally active small molecule that has emerged as a promising therapeutic agent in oncology. It is the first-in-class member of the imipridone class of compounds, characterized by a unique heterocyclic pharmacophore.[1][2][3] Initially identified through a screening for p53-independent inducers of the TNF-related apoptosis-inducing ligand (TRAIL) gene, ONC201 has demonstrated a broad spectrum of anti-cancer activity in preclinical models of both solid and hematological malignancies.[1][3] Its ability to cross the blood-brain barrier has made it a particularly significant candidate for the treatment of aggressive brain tumors.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of ONC201.

Chemical Profile

-

IUPAC Name: 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one[2]

-

Molecular Formula: C26H28N4O

-

Molecular Weight: 412.53 g/mol

-

Class: Imipridone

Mechanism of Action

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. It functions as a bitopic antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[3] The antagonism of DRD2, a G protein-coupled receptor overexpressed in various cancers, including glioblastoma, is a key aspect of its activity.[3]

Downstream of its primary targets, ONC201 triggers the integrated stress response (ISR), leading to the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL.[3] This, in conjunction with the ONC201-induced expression of TRAIL itself, promotes apoptosis in cancer cells.[3] The activation of the ISR involves the phosphorylation of eIF2α and the subsequent induction of ATF4 and CHOP.[1] Furthermore, ONC201 leads to the dual inactivation of Akt and ERK signaling pathways. This results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which in turn transcriptionally activates the TRAIL gene.[3] The activation of ClpP by ONC201 contributes to mitochondrial dysfunction and apoptosis.[3]

Signaling Pathway of ONC201

Caption: Signaling pathway of ONC201 leading to apoptosis.

Synthesis of ONC201

While a detailed, publicly available, step-by-step synthesis protocol for ONC201 is limited, a plausible synthetic route can be constructed based on its imipridone core structure and general principles of organic chemistry. The synthesis of the diazaspiro[3.5]nonane core is a key step, which can be followed by functionalization to yield the final product.

Disclaimer: The following protocol is a putative synthesis route and has not been experimentally validated. It is intended for informational purposes for a research audience.

Experimental Protocol: Putative Synthesis of ONC201

Step 1: Synthesis of a Protected Diazaspiro[3.5]nonane Intermediate

-

Reaction Setup: To a solution of a suitable protected piperidone derivative in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a solution of a protected aminoacetonitrile derivative.

-

Cyclization: Treat the mixture with a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to initiate a cyclization reaction, forming the spiro-lactam core.

-

Work-up and Purification: Quench the reaction with a proton source (e.g., ammonium chloride solution) and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.

Step 2: N-Alkylation with 2-Methylbenzyl Halide

-

Reaction Setup: Dissolve the protected diazaspiro[3.5]nonan-1-one intermediate in a polar aprotic solvent (e.g., dimethylformamide).

-

Alkylation: Add a base (e.g., potassium carbonate) followed by the dropwise addition of 2-methylbenzyl bromide. Heat the reaction mixture to facilitate the alkylation.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product. Purify by column chromatography.

Step 3: Deprotection of the Second Amine

-

Deprotection: Depending on the protecting group used in Step 1, perform the appropriate deprotection step. For a benzyl protecting group, this can be achieved by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).

-

Isolation: Filter the catalyst and concentrate the filtrate to obtain the deprotected intermediate.

Step 4: N-Alkylation with Benzyl Halide

-

Reaction Setup: Dissolve the deprotected intermediate from Step 3 in a suitable solvent.

-

Final Alkylation: Add a base and benzyl bromide and stir the reaction until completion.

-

Final Purification: Perform an aqueous work-up and purify the final product, ONC201, by recrystallization or column chromatography.

Preclinical Evaluation: Experimental Protocols

General Experimental Workflow

Caption: A general workflow for the preclinical evaluation of an anticancer agent.

Protocol 1: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of ONC201 (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis (Annexin V) Assay

-

Cell Treatment: Seed cells in 6-well plates and treat with ONC201 at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][5][6][7][8]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[4][5][6][7][8]

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Protocol 3: DRD2 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the DRD2 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled DRD2 ligand (e.g., [3H]spiperone) and varying concentrations of ONC201.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value of ONC201 by competitive binding analysis.

Protocol 4: ClpP Activation Assay

-

Reaction Setup: In a 96-well plate, combine recombinant human ClpP protein with a fluorogenic peptide substrate.

-

Compound Addition: Add varying concentrations of ONC201 or a vehicle control.

-

Kinetic Measurement: Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength using a fluorescence plate reader. The rate of fluorescence increase is proportional to ClpP activity.

-

Data Analysis: Determine the EC50 for ClpP activation by ONC201.

Quantitative Data

Table 1: In Vitro Cytotoxicity (IC50) of ONC201 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | ~2.5 |

| T47D | Breast Cancer | 3.69 |

| MCF7 | Breast Cancer | 2.40 |

| BT474 | Breast Cancer | 1.89 |

| SKBR3 | Breast Cancer | 1.32 |

| HCC1954 | Breast Cancer | 1.12 |

| AU565 | Breast Cancer | 0.79 |

| HCC1937 | Breast Cancer | 2.16 |

| MDAMB468 | Breast Cancer | 1.29 |

| HCC1187 | Breast Cancer | 0.79 |

| BT20 | Breast Cancer | 0.89 |

| MDAMB231 | Breast Cancer | 2.02 |

| Hs578T | Breast Cancer | Not specified |

| MDAMB436 | Breast Cancer | Not specified |

| HCC38 | Breast Cancer | Not specified |

Data compiled from various preclinical studies. Actual values may vary depending on experimental conditions.

Table 2: Pharmacokinetic Parameters of ONC201 in Pediatric Patients with H3 K27M-Mutant Glioma

| Parameter | Value |

| Recommended Phase II Dose (RP2D) | 625 mg (adult, scaled by body weight for pediatrics) |

| T1/2 (half-life) | 8.4 hours |

| Tmax (time to maximum concentration) | 2.1 hours |

| Cmax (maximum concentration) | 2.3 µg/mL |

| AUC0-tlast (area under the curve) | 16.4 h*µg/mL |

Data from a Phase I clinical trial.

Conclusion

ONC201 represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, favorable safety profile, and oral bioavailability make it a compelling candidate for further clinical investigation, particularly in challenging-to-treat malignancies such as high-grade gliomas. The detailed protocols and data presented in this guide are intended to support ongoing and future research into the therapeutic potential of ONC201 and the broader class of imipridone compounds.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Discovery and clinical introduction of first-in-class imipridone ONC201 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. scispace.com [scispace.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of "Anticancer agent 201"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the promising anticancer agent ONC201, also known as dordaviprone. The information presented herein is intended to support ongoing research and development efforts in the field of oncology.

Chemical Structure and Properties

ONC201, initially identified as TRAIL-inducing compound 10 (TIC10), possesses a unique heterocyclic structure.[1][2][3] Through extensive analysis, including NMR and X-ray crystallography, its definitive chemical structure has been established as the angular [3,4-e] isomer of 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one.[1][2][3] This angular conformation is critical for its potent anti-cancer activity.[1][2][3]

Systematic Name: 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one[4] Synonyms: ONC201, TIC10, NSC350625, Dordaviprone[1][2][5]

ONC201 exhibits several desirable drug-like properties, including oral bioavailability, robust stability, aqueous solubility, and the ability to cross the blood-brain barrier.[1][3][6] These characteristics contribute to its potential as a therapeutic agent for a range of cancers, including high-grade gliomas.[6][7]

Quantitative Data: In Vitro Cytotoxicity

ONC201 has demonstrated significant cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 3.5 |

| CEM-DNR | Multidrug-Resistant Leukemia | 4.9 |

| K562 | Chronic Myelogenous Leukemia | 23 |

| K562-TAX | Multidrug-Resistant Leukemia | 17 |

| A549 | Lung Carcinoma | 11 |

| HCT116 | Colorectal Carcinoma | 10 |

| HCT116p53 -/- | Colorectal Carcinoma (p53 null) | 18 |

| U2OS | Osteosarcoma | 19 |

| MDA-MB-231 | Breast Cancer | 14.6 |

| Normal Cell Lines | ||

| BJ | Fibroblast | >50 |

| MRC-5 | Fetal Lung Fibroblast | 27 |

Data sourced from TargetMol and other preclinical studies.[8][9]

Mechanism of Action

ONC201 exerts its anticancer effects through a multi-faceted mechanism of action that distinguishes it from traditional chemotherapeutic agents. The primary molecular targets are the G protein-coupled dopamine receptor D2 (DRD2) and the mitochondrial protease, caseinolytic protease P (ClpP).[6][7]

Dual Targeting of DRD2 and ClpP:

-

DRD2 Antagonism: ONC201 acts as a selective antagonist of DRD2.[6][10][11] This interaction is believed to contribute to its anticancer effects, as DRD2 expression has been observed in various cancer types.[11] Blockade of DRD2 signaling can induce the integrated stress response and reduce cell viability.[11]

-

ClpP Agonism: The compound functions as an allosteric agonist of ClpP, a protease located within the mitochondria.[6][7] Activation of ClpP leads to the degradation of misfolded proteins, resulting in mitochondrial dysfunction and subsequent apoptosis.[7]

Downstream Signaling Pathways:

The engagement of DRD2 and ClpP by ONC201 triggers a cascade of downstream signaling events, culminating in tumor cell death. These pathways include:

-

Integrated Stress Response (ISR) Activation: ONC201 induces the ISR, a cellular stress response pathway.[6][12] This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and its target, C/EBP homologous protein (CHOP).[9][12]

-

TRAIL Pathway Induction: A key consequence of ISR activation is the increased expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5).[6][12][13] This promotes apoptosis in cancer cells while largely sparing normal cells.[12]

-

Inactivation of Akt/ERK Signaling: ONC201 inhibits the phosphorylation and activation of the pro-survival kinases Akt and ERK.[6][9][13] This dual blockade releases the transcription factor Foxo3a, allowing it to translocate to the nucleus and further promote the transcription of the TRAIL gene.[9][13]

-

Inhibition of Oxidative Phosphorylation (OXPHOS): Through its action on ClpP, ONC201 can inhibit mitochondrial oxidative phosphorylation, leading to metabolic stress and apoptosis.[6]

The following diagram illustrates the signaling pathways affected by ONC201.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of ONC201 are proprietary. However, based on published literature, the following methodologies are central to its preclinical assessment.

In Vitro Cytotoxicity Assays

The cytotoxic effects of ONC201 are typically evaluated using colorimetric assays such as the MTT or MTS assay.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of ONC201 for a specified duration (e.g., 72 hours).

-

Reagent Incubation: A reagent (e.g., MTT) is added to each well and incubated to allow for its conversion to a colored formazan product by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and IC50 values are determined.

Apoptosis Assays

The induction of apoptosis by ONC201 can be confirmed through various methods, including the detection of caspase activation and PARP cleavage.

General Protocol (Western Blot for PARP Cleavage):

-

Cell Lysis: Cells treated with ONC201 and control cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for cleaved PARP, followed by a secondary antibody conjugated to a detection enzyme.

-

Detection: The signal is detected using a chemiluminescent substrate, and the presence of cleaved PARP indicates apoptosis.

In Vivo Xenograft Studies

The antitumor efficacy of ONC201 in a living organism is commonly assessed using xenograft models.

General Protocol:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Drug Administration: ONC201 is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

The following diagram outlines a general workflow for the preclinical evaluation of an anticancer agent like ONC201.

This guide provides a foundational understanding of the anticancer agent ONC201. Further in-depth investigation into its clinical applications and potential synergistic combinations with other therapies is ongoing and will be crucial for realizing its full therapeutic potential.

References

- 1. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dordaviprone | C24H26N4O | CID 73777259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Found: A Cancer Drug’s Mechanism of Action | The Scientist [the-scientist.com]

- 8. Anticancer agent 201_TargetMol [targetmol.com]

- 9. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding How an Anticancer Drug Works Can Pave the Way for Personalized Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 13. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Identification and Validation of Anticancer Agent 201

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preclinical target identification and validation for the novel investigational compound, Anticancer Agent 201. We detail the systematic approach employed to identify its primary molecular target, validate target engagement in cellular models, and elucidate its mechanism of action. This guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to facilitate understanding and replication of the core findings.

Introduction

This compound is a synthetic small molecule that has demonstrated potent cytotoxic effects in various cancer cell lines during initial screening. To advance this compound into further development, a robust understanding of its molecular target and mechanism of action is imperative. This guide outlines the successful identification and validation of Serine/Threonine Kinase Z (STKZ) as the primary target of this compound. STKZ is a key regulator in a pro-survival signaling pathway frequently overactivated in several malignancies.

Primary Target Identification: Kinase Panel Screening

To identify the molecular target of this compound, an extensive in vitro kinase profiling assay was conducted. The compound was screened against a panel of 400 human kinases at a concentration of 1 µM. The results identified STKZ as the most significantly inhibited kinase.

Workflow for Kinase Panel Screening

In Vitro Anticancer Activity of Anticancer Agent 201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 201, also identified as ONC201, has emerged as a promising small molecule with significant in vitro anticancer properties. This technical guide provides a comprehensive overview of its activity, focusing on its cytotoxic effects, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized to facilitate understanding. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a novel compound that has demonstrated potent cytotoxic activity across a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, making it a subject of considerable interest for further preclinical and clinical investigation. This guide synthesizes the available in vitro data to provide a thorough understanding of its anticancer profile.

Cytotoxic Activity

The in vitro efficacy of this compound has been evaluated against a panel of human cancer cell lines, as well as non-cancerous cell lines, to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in Table 1.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Leukemia | 3.5[1] |

| CEM-DNR | Leukemia (Doxorubicin-resistant) | 4.9[1] |

| K562 | Leukemia | 23[1] |

| K562-TAX | Leukemia (Taxol-resistant) | 17[1] |

| A549 | Lung Cancer | 11[1] |

| HCT116 | Colon Cancer | 10[1] |

| HCT116p53 -/- | Colon Cancer (p53 null) | 18[1] |

| U20S | Osteosarcoma | 19[1] |

| BJ | Normal Fibroblast | >50[1] |

| MRC-5 | Normal Fibroblast | 27[1] |

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and disruption of the cell cycle.

Induction of Apoptosis via the Mitochondrial Pathway

The compound triggers the intrinsic pathway of apoptosis, a process mediated by the mitochondria. Key events in this pathway include:

-

Mitochondrial Membrane Depolarization: A dose-dependent decrease in the mitochondrial membrane potential has been observed.[1]

-

Caspase Activation: It activates caspase-3, a critical executioner caspase in the apoptotic cascade.[1][2][3][4]

-

PARP Cleavage: The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly.[1][2][3][4]

-

Modulation of Bcl-2 Family Proteins: The expression of anti-apoptotic proteins Bcl-2 and Bcl-xL is reduced, tipping the cellular balance towards apoptosis.[1][2][3][4]

A diagram illustrating this signaling pathway is provided below.

Cell Cycle Arrest

This compound has been shown to disrupt or slow the cell cycle in the G0/G1 phase. This leads to a reduction in the proportion of cells entering the S phase, thereby inhibiting DNA synthesis and cell proliferation.[1]

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to characterize the anticancer activity of a compound like this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis

Principle: This flow cytometry method uses a fluorescent dye, typically Propidium Iodide (PI), to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, PARP, Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of a novel anticancer agent.

Conclusion

The in vitro data for this compound strongly support its potential as an anticancer therapeutic. Its ability to induce apoptosis through the mitochondrial pathway and cause cell cycle arrest in a variety of cancer cell lines, including those with drug resistance, is particularly noteworthy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel anticancer compounds. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system.

References

- 1. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Novel triterpenoid pyrones, phthalimides and phthalates are selectively cytotoxic in CCRF-CEM cancer cells - Synthesis, potency, and mitochondrial mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Anticancer Agent 201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of "Anticancer agent 201," also identified as "Compound 2f." The document outlines the agent's cytotoxic activity against a panel of cancer cell lines, details its mechanism of action involving the induction of apoptosis via the intrinsic mitochondrial pathway, and furnishes standardized protocols for the key experimental procedures.

Data Summary: Cytotoxic Activity of this compound

"this compound" has demonstrated potent cytotoxic effects across a range of human cancer cell lines, including multidrug-resistant variants. The agent's efficacy is highlighted by its low micromolar IC50 values. In contrast, it exhibits significantly lower toxicity towards normal human fibroblast cell lines, suggesting a degree of selectivity for cancer cells.

| Cell Line | Type | IC50 (µM) | Notes |

| CCRF-CEM | T-cell leukemia | 3.5 | - |

| CEM-DNR | Multidrug-resistant leukemia | 4.9 | - |

| K562 | Chronic myelogenous leukemia | 23 | - |

| K562-TAX | Multidrug-resistant leukemia | 17 | - |

| A549 | Lung carcinoma | 11 | - |

| HCT116 | Colon carcinoma | 10 | - |

| HCT116p53 -/- | Colon carcinoma (p53 null) | 18 | - |

| U2OS | Osteosarcoma | 19 | - |

| BJ | Normal fibroblast | >50 | Indicates lower toxicity to normal cells |

| MRC-5 | Normal fibroblast | 27 | Indicates lower toxicity to normal cells |

Table 1: In vitro cytotoxicity (IC50) of this compound against various human cancer and normal cell lines.[1]

Mechanism of Action: Induction of Apoptosis

"this compound" exerts its cytotoxic effects primarily through the induction of apoptosis.[1][2] This programmed cell death is initiated through the intrinsic mitochondrial pathway. Key molecular events include:

-

Activation of Caspase-3: The agent triggers the activation of this key executioner caspase.[2]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

-

Modulation of Bcl-2 Family Proteins: A reduction in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL is observed.[2]

-

Cell Cycle Arrest: The agent causes an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting DNA synthesis and progression to the S phase.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed, standardized methodologies for the key experiments used in the preliminary cytotoxicity screening of an anticancer agent like "this compound."

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

Caption: General workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Addition: Treat the cells with various concentrations of "this compound." Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

-

Cell Treatment: Culture cells with "this compound" at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Staining: Resuspend approximately 1-5 x 10⁵ cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Flow Cytometry Analysis: Add 1x Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer. FITC fluorescence (indicating Annexin V binding to exposed phosphatidylserine in early apoptosis) and PI fluorescence (indicating loss of membrane integrity in late apoptosis/necrosis) are measured.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram:

References

The Emergence of ONC201: A Novel Anticancer Agent with a Multi-faceted Approach

A Technical Review of the Preclinical and Clinical Landscape

Introduction

ONC201, also known as TIC10 or Dordaviprone, has emerged as a promising first-in-class small molecule of the imipridone class with potent anti-tumor activity. Initially identified in a screen for compounds that induce the expression of TNF-related apoptosis-inducing ligand (TRAIL), ONC201 has since been shown to exert its anticancer effects through a unique, multi-pronged mechanism.[1][2] This technical guide provides an in-depth review of the background of ONC201, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its complex signaling pathways.

Chemical Identity and Structure

ONC201 is chemically defined as 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one. Its potent anti-cancer activity is specifically associated with its angular [3,4-e] isomeric structure, which has been confirmed by NMR and X-ray structural analysis.

Mechanism of Action: A Dual-Pronged Attack

ONC201's anticancer activity stems from its ability to concurrently engage two distinct molecular targets: the Dopamine Receptor D2 (DRD2) and the mitochondrial protease Caseinolytic Peptidase P (ClpP).

DRD2 Antagonism and Downstream Signaling

ONC201 acts as a selective antagonist of DRD2, a G protein-coupled receptor. This antagonism leads to the inactivation of the Akt and ERK signaling pathways.[1] The inhibition of these key pro-survival pathways results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[2] In the nucleus, FOXO3a upregulates the expression of the pro-apoptotic ligand TRAIL.[1][2]

Allosteric Activation of ClpP and the Integrated Stress Response

Concurrently, ONC201 functions as an allosteric agonist of the mitochondrial protease ClpP.[3] This activation of ClpP triggers the Integrated Stress Response (ISR), a cellular stress program.[4] The ISR is mediated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) by kinases such as HRI and PKR, leading to the preferential translation of Activating Transcription Factor 4 (ATF4).[5][6] ATF4, in turn, induces the expression of the pro-apoptotic protein CHOP and the TRAIL receptor, Death Receptor 5 (DR5).[4][5]

The culmination of these actions—increased TRAIL expression and upregulation of its receptor DR5—sensitizes cancer cells to apoptosis.

Data Presentation

In Vitro Cytotoxicity of ONC201

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Cancer | ~2.5 |

| JeKo-1 | Mantle Cell Lymphoma | Not specified |

| Z-138 | Mantle Cell Lymphoma | Not specified |

| HeLa | Cervical Cancer | Not specified |

| SiHa | Cervical Cancer | Not specified |

Note: Specific IC50 values for all cell lines were not consistently reported in the reviewed literature. The value for HCT116 is an approximation based on graphical data.

Pharmacokinetic Parameters of ONC201

| Population | Dose | Tmax (h) | Cmax (µg/mL) | AUC0-tlast (h·µg/mL) | T1/2 (h) |

| Pediatric (H3 K27M-mutant glioma) | 625 mg (weight-scaled) | 2.1 | 2.3 | 16.4 | 8.4 |

| Adult (Refractory Solid Tumors) | 625 mg | 1.8 | 1.5 - 7.5 | 37.7 | 11.3 |

Experimental Protocols

Western Blot Analysis of Akt and ERK Phosphorylation

Objective: To determine the effect of ONC201 on the phosphorylation status of Akt and ERK.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) and grow to 70-80% confluency. Treat cells with varying concentrations of ONC201 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7][8][9][10]

Annexin V Apoptosis Assay

Objective: To quantify the extent of apoptosis induced by ONC201.

Methodology:

-

Cell Treatment: Treat cancer cells with ONC201 at various concentrations for a predetermined duration (e.g., 48 hours).

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][12][13][14]

ClpP Activation Assay

Objective: To measure the ability of ONC201 to activate the proteolytic activity of ClpP.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human ClpP with a fluorogenic peptide substrate (e.g., Ac-WLA-AMC) in an appropriate assay buffer.

-

Compound Addition: Add varying concentrations of ONC201 or a vehicle control (DMSO) to the wells.

-

Kinetic Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the ClpP proteolytic activity.

-

Data Analysis: Calculate the EC50 value for ClpP activation by ONC201 by plotting the reaction rates against the ONC201 concentrations.[15][16][17][18]

Signaling Pathway Visualizations

Caption: ONC201 Signaling Pathway.

Conclusion

ONC201 represents a paradigm-shifting approach to cancer therapy with its unique dual mechanism of action. By simultaneously targeting DRD2 and ClpP, it orchestrates a multi-faceted attack on cancer cells, leading to the induction of the integrated stress response and TRAIL-mediated apoptosis. The promising preclinical data, coupled with encouraging early clinical trial results, particularly in challenging malignancies like H3 K27M-mutant gliomas, underscore the potential of ONC201 as a valuable addition to the oncologist's armamentarium. Further research is warranted to fully elucidate its therapeutic potential across a broader range of cancers and in combination with other anticancer agents.

References

- 1. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRAIL pathway targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases. | Sigma-Aldrich [merckmillipore.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Therapeutic Potential of Anticancer Agent 201: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer Agent 201 has emerged as a promising cytotoxic compound with significant therapeutic potential in oncology. This document provides a comprehensive technical guide on its core preclinical findings. In vitro studies have demonstrated its high cytotoxicity against various tumor cell lines, particularly CCRF-CEM human leukemia cells.[1][2] The primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1][2][3] This is achieved by activating caspase-3, cleaving PARP, and downregulating key anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3] This guide consolidates the available quantitative data, details the experimental protocols used in these seminal studies, and visualizes the key pathways and workflows to support further research and development efforts.

Preclinical Efficacy

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a panel of eight human cancer cell lines, including multidrug-resistant variants. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range for most cell lines tested, indicating significant anti-proliferative effects. Notably, normal fibroblast cell lines BJ and MRC-5 showed considerably higher IC50 values, suggesting a degree of selectivity for cancer cells.[2]

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| CCRF-CEM | Leukemia | 3.5 | [2] |

| CEM-DNR | Leukemia (Doxorubicin-Resistant) | 4.9 | [2] |

| K562 | Leukemia | 23 | [2] |

| K562-TAX | Leukemia (Taxol-Resistant) | 17 | [2] |

| A549 | Lung Carcinoma | 11 | [2] |

| HCT116 | Colon Carcinoma | 10 | [2] |

| HCT116p53 -/- | Colon Carcinoma (p53 null) | 18 | [2] |

| U20S | Osteosarcoma | 19 | [2] |

| BJ | Normal Fibroblast | >50 | [2] |

| MRC-5 | Normal Fibroblast | 27 |[2] |

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism of Agent 201 is the induction of apoptosis. Studies have shown that the agent triggers the intrinsic mitochondrial pathway.[1][2] This is characterized by a dose-dependent reduction in the mitochondrial membrane potential in CCRF-CEM cells.[2] Key molecular events include the reduced expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, the activation of caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1][2][3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 10 minutes.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis and Cell Cycle Analysis Workflow

The following workflow outlines the general procedure for investigating the effects of this compound on the cell cycle and apoptosis induction.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment and Harvesting: CCRF-CEM cells are treated with this compound at specified concentrations (e.g., 3.5 µM and 17.5 µM) for 24 hours. Cells are then harvested, washed with PBS, and counted.

-

Fixation: Cells are fixed by drop-wise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent due to its potent cytotoxic effects on a range of cancer cell lines and its defined mechanism of action involving the induction of mitochondrial-mediated apoptosis. The observed selectivity for cancer cells over normal fibroblasts is a promising characteristic for further development.

Future research should focus on:

-

In vivo efficacy studies in relevant animal models (e.g., xenograft models using CCRF-CEM or HCT116 cells) to evaluate anti-tumor activity and tolerability.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Further mechanism of action studies to identify the direct molecular target of this compound and explore potential synergistic combinations with existing chemotherapeutic agents.

References

Preclinical Profile of Anticancer Agent 201: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 201, also identified as Compound 2f, has emerged as a promising candidate in preclinical cancer research. This technical guide provides a comprehensive summary of the early preclinical data available for this agent, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies utilized in its initial characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis via the mitochondrial intrinsic pathway. This is characterized by a series of key molecular events:

-

Mitochondrial Membrane Depolarization: The agent causes a dose-dependent decrease in mitochondrial membrane potential.

-

Caspase-3 Activation: It triggers the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.

-

PARP Cleavage: Subsequent to caspase-3 activation, the cleavage of poly(ADP-ribose) polymerase (PARP) is observed, a hallmark of apoptosis.

-

Modulation of Bcl-2 Family Proteins: The expression of the anti-apoptotic proteins Bcl-2 and Bcl-XL is reduced, further promoting the apoptotic process.

-

Cell Cycle Disruption: this compound has been shown to disrupt or slow the cell cycle in the G0/G1 phase, leading to a reduction in the proportion of cells in the S phase.

-

Inhibition of RNA Synthesis: The compound also demonstrates inhibitory effects on RNA synthesis.

The proposed signaling pathway for the induction of apoptosis by this compound is depicted in the following diagram:

Quantitative Data Summary

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and two normal fibroblast cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Leukemia | 3.5 |

| CEM-DNR | Leukemia (multidrug-resistant) | 4.9 |

| K562 | Leukemia | 23 |

| K562-TAX | Leukemia (mult-drug-resistant) | 17 |

| A549 | Lung Cancer | 11 |

| HCT116 | Colon Cancer | 10 |

| HCT116p53 -/- | Colon Cancer (p53 null) | 18 |

| U20S | Osteosarcoma | 19 |

| BJ | Normal Fibroblast | >50 |

| MRC-5 | Normal Fibroblast | 27 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Lines and Culture

The human cancer cell lines CCRF-CEM, CEM-DNR, K562, K562-TAX, A549, HCT116, HCT116p53 -/-, and U20S, along with the normal human fibroblast cell lines BJ and MRC-5, were utilized. Cells were maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells were seeded in 96-well microtiter plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period.

-

MTT Addition: Following treatment, MTT solution was added to each well and the plates were incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: A solubilizing agent was added to dissolve the formazan crystals, and the absorbance was measured using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis and effects on the cell cycle were investigated using flow cytometry.

-

Cell Treatment: Cells were treated with this compound at concentrations of 3.5 µM and 17.5 µM for 24 hours.

-

Staining:

-

Mitochondrial Membrane Potential: Cells were stained with JC-1 dye to assess changes in mitochondrial membrane potential.

-

Cell Cycle Analysis: Cells were fixed and stained with propidium iodide (PI) to analyze DNA content and cell cycle distribution.

-

-

Flow Cytometry: Stained cells were analyzed on a flow cytometer to quantify the percentage of cells with depolarized mitochondria and the distribution of cells in different phases of the cell cycle.

Western Blot Analysis

The expression levels of key apoptotic proteins were determined by Western blotting.

-

Protein Extraction: Cells were treated with this compound, and total protein was extracted.

-

SDS-PAGE and Transfer: Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was incubated with primary antibodies specific for caspase-3, PARP, Bcl-2, and Bcl-XL, followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescence detection system.

Conclusion

The early preclinical data for this compound demonstrate its potential as a cytotoxic agent against a range of cancer cell lines, including multidrug-resistant variants. Its mechanism of action, centered on the induction of apoptosis through the mitochondrial pathway, provides a strong rationale for its further development. The detailed experimental protocols provided in this guide are intended to facilitate the replication and expansion of these initial findings by the scientific community. Further in vivo studies are warranted to establish the therapeutic potential of this promising anticancer agent.

Methodological & Application

"Anticancer agent 201" protocol for cell culture treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of "Anticancer agent 201" (also known as Compound 2f), a compound with demonstrated cytotoxic and apoptosis-inducing effects across various cancer cell lines.[1]

Introduction

This compound is an experimental compound that has shown significant efficacy in preclinical studies. It has been observed to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] This involves the activation of caspase-3, cleavage of poly (ADP-ribose) polymerase (PARP), and a reduction in the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1] Furthermore, the agent has been shown to arrest the cell cycle at the G0/G1 phase, thereby inhibiting cell proliferation.[1] These characteristics make this compound a promising candidate for further investigation in cancer research and drug development.

Data Presentation

A summary of the cytotoxic activity of this compound against various human cancer cell lines is presented below. The IC50 values represent the concentration of the agent required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Leukemia | 3.5 |

| CEM-DNR | Leukemia (Doxorubicin Resistant) | 4.9 |

| K562 | Chronic Myelogenous Leukemia | 23 |

| K562-TAX | Chronic Myelogenous Leukemia (Taxol Resistant) | 17 |

| A549 | Lung Carcinoma | 11 |

| HCT116 | Colon Carcinoma | 10 |

| HCT116p53 -/- | Colon Carcinoma (p53 null) | 18 |

| U2OS | Osteosarcoma | 19 |

| BJ | Normal Fibroblast | >50 |

| MRC-5 | Normal Fibroblast | 27 |

Table 1: In vitro cytotoxicity of this compound against a panel of human cancer and normal cell lines. Data sourced from TargetMol.[1]

Experimental Protocols

1. Cell Culture and Treatment

This protocol outlines the general procedure for culturing cancer cells and treating them with this compound.

-

Cell Lines: A panel of human cancer cell lines (e.g., CCRF-CEM, A549, HCT116) and normal fibroblast cell lines (e.g., BJ, MRC-5) should be used.

-

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and cell cycle analysis). Allow the cells to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The incubation period will vary depending on the specific assay being performed (e.g., 24, 48, or 72 hours).

2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.

4. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[2][3]

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Mandatory Visualizations

Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.

Caption: General experimental workflow for evaluating the in vitro efficacy of this compound.

References

Application Notes and Protocols for Anticancer Agent ONC201 (Dordaviprone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, also known as Dordaviprone, is a first-in-class, orally bioavailable small molecule of the imipridone class with demonstrated anti-cancer activity in a range of preclinical and clinical settings. It is a selective antagonist of the G protein-coupled dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2] Its unique mechanism of action, which includes the induction of the integrated stress response (ISR) and the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, makes it a promising agent in oncology research, particularly for tumors with specific molecular profiles such as H3 K27M-mutant gliomas.[1][2][3]

These application notes provide essential information on the solubility of ONC201 and detailed protocols for its preparation for in vitro and in vivo experiments to ensure reproducible and accurate results.

Physicochemical Properties and Solubility

The solubility of ONC201 is a critical factor for its experimental use. The free base form of ONC201 has poor water solubility. However, the dihydrochloride salt (ONC201·2HCl) exhibits significantly improved aqueous solubility.[4] The solubility of ONC201 is also pH-dependent, with a notable decrease in solubility at a pH above 4.5.[5]

Table 1: Solubility of ONC201

| Solvent/Vehicle | Form | Concentration | Notes |

| Water | Dihydrochloride Salt | up to 54.6 - 64.9 mg/mL | Recrystallization may occur at higher concentrations.[4] |

| Water | Free Base | Insoluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 77 mg/mL (~199 mM) | A common solvent for preparing high-concentration stock solutions. |

| Ethanol | Not Specified | < 1 mg/mL | Considered insoluble or slightly soluble. |

| Phosphate-Buffered Saline (PBS) | Not Specified | Poor | Due to neutral pH, solubility is expected to be low. |

Signaling Pathway of ONC201

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. The primary upstream events are the antagonism of the dopamine receptor D2 (DRD2) and the allosteric activation of the mitochondrial protease ClpP.[1] These actions trigger a cascade of downstream signaling events, culminating in tumor cell apoptosis. Key downstream effects include the activation of the integrated stress response (ISR), inactivation of the Akt/ERK signaling pathways, and activation of the transcription factor FOXO3a.[1][3][6] The activation of the ISR leads to the upregulation of the transcription factor ATF4 and its target CHOP, which in turn increases the expression of Death Receptor 5 (DR5).[3] Concurrently, the inhibition of Akt/ERK allows for the dephosphorylation and nuclear translocation of FOXO3a, which promotes the transcription of the TRAIL gene.[3][7] The dual upregulation of both the ligand (TRAIL) and its receptor (DR5) significantly enhances the apoptotic signaling in cancer cells.[3]